N-(4-Pyridinylmethyl)-1-butanamine hydrochloride
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Overview
Description
N-(4-Pyridinylmethyl)-1-butanamine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a pyridine ring attached to a butanamine chain via a methylene bridge. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Pyridinylmethyl)-1-butanamine hydrochloride typically involves the reaction of 4-pyridinemethanol with 1-butanamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and consistent production of the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
N-(4-Pyridinylmethyl)-1-butanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of N-(4-Pyridinylmethyl)-1-butanamine.
Reduction: N-(4-Piperidinylmethyl)-1-butanamine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Pyridinylmethyl)-1-butanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Pyridinylmethyl)-1-butanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Pyridinylmethyl)-1-propanamine hydrochloride
- N-(4-Pyridinylmethyl)-1-cyclopropanamine hydrochloride
- N-(4-Pyridinylmethyl)-1-ethanamine hydrochloride
Uniqueness
N-(4-Pyridinylmethyl)-1-butanamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications.
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)butan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-2-3-6-12-9-10-4-7-11-8-5-10;/h4-5,7-8,12H,2-3,6,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFLIVHWJJWYJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=NC=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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